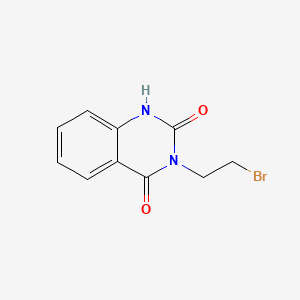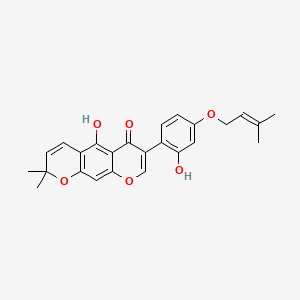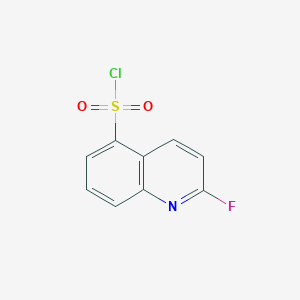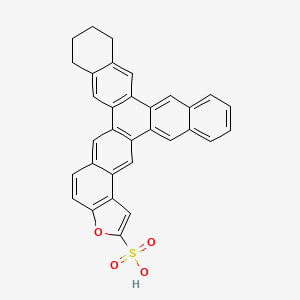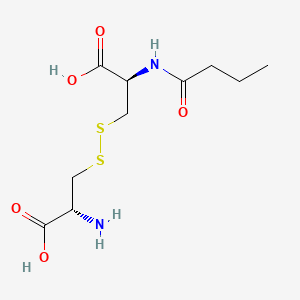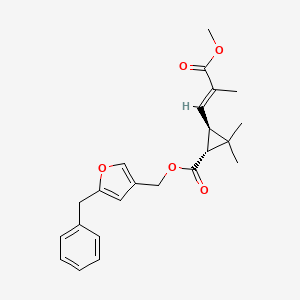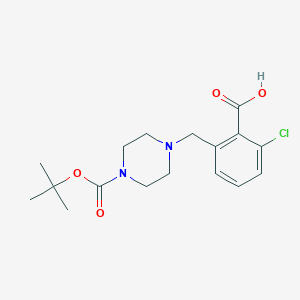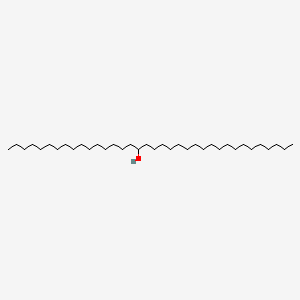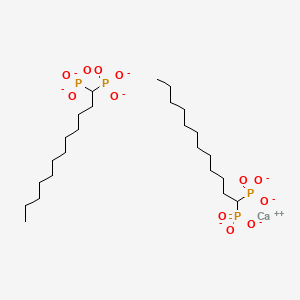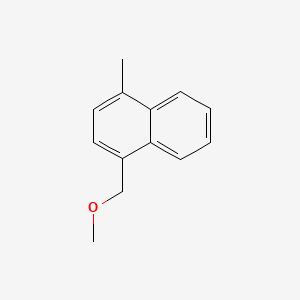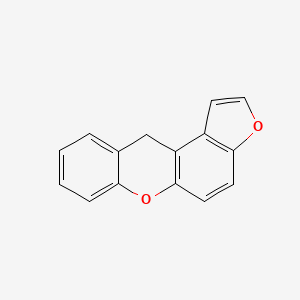
11H-Furo(3,2-a)xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Furo(3,2-a)xanthene is a heterocyclic compound that belongs to the xanthene family. Xanthenes are known for their oxygen-containing tricyclic structures, which contribute to their diverse chemical and biological properties. The unique structure of this compound makes it an interesting subject for various scientific research applications, including its potential use in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Furo(3,2-a)xanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of catalysts such as ytterbium triflate has been identified to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 11H-Furo(3,2-a)xanthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the xanthene core.
Reduction: This can modify the electronic properties of the compound.
Substitution: Commonly involves electrophilic aromatic substitution to introduce different substituents on the xanthene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
11H-Furo(3,2-a)xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 11H-Furo(3,2-a)xanthene involves its interaction with various molecular targets. It can modulate key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cellular processes like apoptosis and cell proliferation . The compound’s ability to interact with these pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Xanthone: Shares a similar tricyclic structure but lacks the furan ring.
Azaxanthone: Contains nitrogen atoms in the aromatic moiety, offering different biological activities.
Gambogic Acid: A naturally occurring xanthone derivative with potent biological activities.
Uniqueness: 11H-Furo(3,2-a)xanthene is unique due to its furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthene derivatives and contributes to its diverse applications in scientific research .
Properties
CAS No. |
227-60-1 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
11H-furo[3,2-a]xanthene |
InChI |
InChI=1S/C15H10O2/c1-2-4-13-10(3-1)9-12-11-7-8-16-14(11)5-6-15(12)17-13/h1-8H,9H2 |
InChI Key |
RWMZSBZMSDUFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C4=C(C=C3)OC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


